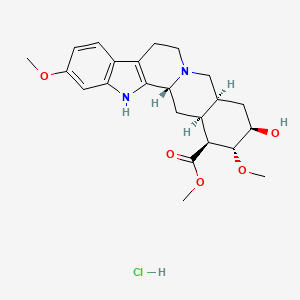

Methyl reserpate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl reserpate hydrochloride is a biochemical.

Applications De Recherche Scientifique

Neuropharmacology

Methyl reserpate hydrochloride has been extensively used in neuropharmacological studies due to its ability to deplete neurotransmitters such as dopamine and serotonin. This property allows researchers to investigate the roles of these neurotransmitters in various brain functions and their implications in mood regulation and neurodegenerative diseases.

Key Findings:

- Depression Models : The compound has been instrumental in developing animal models for depression by mimicking depressive symptoms through serotonin depletion. This has facilitated research into potential antidepressant therapies that could counteract these effects.

- Parkinson’s Disease Studies : By depleting dopamine levels, methyl reserpate mimics symptoms of Parkinson's disease. This application aids in understanding the disease's pathophysiology and testing new therapeutic approaches.

Behavioral Studies

This compound is also utilized in behavioral studies to assess the impact of neurotransmitter alterations on behavior. Researchers observe changes in locomotion and anxiety-like behaviors following administration of the compound.

Case Study Overview:

- A study investigated the effects of methyl reserpate on the estrous cycle in rats. Administration of the compound resulted in prolonged cycles, indicating its influence on hormonal regulation and reproductive behavior .

Data Table: Summary of Research Findings

Synthesis and Structural Insights

Methyl reserpate can be synthesized through various methods involving complex chemical reactions that typically include oxidation and reduction processes. Its unique structure may provide advantages for further modifications aimed at enhancing its pharmacological properties.

Synthesis Overview

Analyse Des Réactions Chimiques

Key Chemical Reactions

Methyl reserpate hydrochloride participates in various chemical reactions, which are significant for its pharmacological properties:

-

Oxidation : Under oxidative conditions, methyl reserpate can be converted to reserpic acid and other related compounds. This reaction is crucial as it enhances the biological activity of the compound.

-

Reduction : Reduction reactions can modify the ester group or other functional groups within the molecule, potentially altering its pharmacological effects.

-

Hydrolysis : The methyl ester group in methyl reserpate can undergo hydrolysis, particularly in alkaline conditions, yielding reserpic acid. This reaction is important for understanding the compound's stability and bioavailability.

-

Decarboxylation : Under acidic conditions, methyl reserpate may lose carbon dioxide (CO₂), resulting in the formation of other active compounds like reserpine. This reaction highlights its potential metabolic pathways in biological systems .

Reaction Mechanisms

The mechanisms underlying these reactions often involve nucleophilic substitutions and electrophilic additions characteristic of indole alkaloids:

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds within the indole alkaloid family. Below is a comparative table highlighting key characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Reserpine | C21H26N2O5 | Known for strong antihypertensive effects; more complex structure than methyl reserpate. |

| Yohimbine | C21H26N2O | Acts as an alpha-2 adrenergic antagonist; used for erectile dysfunction. |

| Ajmaline | C22H30N2O2 | Used as an antiarrhythmic agent; structurally related but with different pharmacological effects. |

| Reserpic Acid | C22H28N2O5 | A precursor to methyl reserpate; retains similar biological activities but differs in solubility and stability. |

This table illustrates how this compound's unique combination of methoxy groups and its yohimban structure provide distinct pharmacological properties compared to other related compounds.

Propriétés

Numéro CAS |

1910-71-0 |

|---|---|

Formule moléculaire |

C23H31ClN2O5 |

Poids moléculaire |

450.96 |

Nom IUPAC |

methyl (1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride |

InChI |

InChI=1S/C23H30N2O5.ClH/c1-28-13-4-5-14-15-6-7-25-11-12-8-19(26)22(29-2)20(23(27)30-3)16(12)10-18(25)21(15)24-17(14)9-13;/h4-5,9,12,16,18-20,22,24,26H,6-8,10-11H2,1-3H3;1H |

Clé InChI |

PHKXEQBQCMLATJ-UHFFFAOYSA-N |

SMILES |

COC1C(O)CC2CN3CCC4=C(NC5=C4C=CC(OC)=C5)C3CC2C1C(OC)=O.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Methyl reserpate hydrochloride; UNII-Q4844408PB; UNII Q4844408PB; UNIIQ4844408PB. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.